molecular formula C24H33N3O3 B11770856 tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-19-1

tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11770856
CAS No.: 886365-19-1
M. Wt: 411.5 g/mol
InChI Key: AYJXZURDIOKQON-UHFFFAOYSA-N
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Description

3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the pyrrolidine ring under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in the removal of Boc protective groups.

Scientific Research Applications

3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The benzyloxy-phenyl group may enhance binding affinity to certain targets, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine is unique due to its specific combination of functional groups and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

886365-19-1

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(4-phenylmethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C24H33N3O3/c1-24(2,3)30-23(28)26-20-13-14-27(16-20)22(15-25)19-9-11-21(12-10-19)29-17-18-7-5-4-6-8-18/h4-12,20,22H,13-17,25H2,1-3H3,(H,26,28)

InChI Key

AYJXZURDIOKQON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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